1,1-Dimethyl 2-methylcyclopropane-1,1-dicarboxylate
Description
1,1-Dimethyl 2-methylcyclopropane-1,1-dicarboxylate is a donor-acceptor cyclopropane (DAC) derivative featuring two electron-withdrawing ester groups and a methyl substituent on the cyclopropane ring. This structure imparts significant strain and reactivity, making it a versatile intermediate in organic synthesis. Cyclopropane dicarboxylates are widely used in constructing complex molecules, including pharmaceuticals like Montelukast and Ketorolac . The methyl substituent at the 2-position influences both steric and electronic properties, modulating reactivity in ring-opening and cycloaddition reactions compared to phenyl or other substituted analogs .
Properties
IUPAC Name |
dimethyl 2-methylcyclopropane-1,1-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-5-4-8(5,6(9)11-2)7(10)12-3/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMMUSUTUJIKID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1(C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dimethyl 2-methylcyclopropane-1,1-dicarboxylate can be synthesized through the esterification of 2-methylcyclopropane-1,1-dicarboxylic acid with methanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in continuous reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethyl 2-methylcyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 2-methylcyclopropane-1,1-dicarboxylic acid.
Reduction: Formation of 2-methylcyclopropane-1,1-dimethanol.
Substitution: Formation of various substituted cyclopropane derivatives.
Scientific Research Applications
1,1-Dimethyl 2-methylcyclopropane-1,1-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl 2-methylcyclopropane-1,1-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including enzyme inhibition and modulation of cellular pathways .
Comparison with Similar Compounds
a. Dimethyl 2-Phenylcyclopropane-1,1-Dicarboxylate
- Structure : A phenyl group at the 2-position enhances conjugation and stabilizes carbocation intermediates during ring-opening.
- Reactivity : Reacts with aromatic aldehydes and TaCl5 to form substituted tetrahydronaphthalenes (e.g., 4-phenyl-3,4-dihydronaphthalene derivatives) via a unique TaCl5-mediated pathway .
- Catalyst Specificity : TaCl5 enables [4+2] cycloaddition-like pathways, unlike GaCl3 or SnCl4, which favor β-styryl malonate formation .
b. Diethyl Cyclopropane-1,1-Dicarboxylate
c. Dimethyl 2-Ethylcyclopropane-1,1-Dicarboxylate
- Steric Effects : Bulkier ethyl groups hinder electrophilic attacks, reducing reaction rates in cycloadditions compared to methyl or phenyl analogs .
Reaction Pathways and Catalyst Dependence
Key Observations :
- TaCl5 Uniqueness : Strong affinity for carbonyl oxygen enables intermediate carbocation stabilization, facilitating tetrahydronaphthalene formation .
- Electron-Donating Substituents : Para-methoxybenzaldehyde reduces electrophilicity of intermediates, diverting reactions to malonate products .
Mechanistic Insights
- Activation Energy : Quantum calculations (B3LYP/6-31G(d)/LanL2DZ) show a 14.56 kcal/mol barrier for TaCl5-mediated cyclopropane ring-opening with formaldehyde .
- Intermediate Formation : TaCl5 coordinates with aromatic aldehydes to generate carbocation intermediates (B), which undergo electrophilic attack on the cyclopropane ring .
Pharmaceutical Intermediates
- Montelukast Synthesis : Cyclopropane dicarboxylates serve as precursors for leukotriene receptor antagonists .
Polymer Chemistry
- Polyelectrolytes : Diethyl cyclopropane-1,1-dicarboxylate forms thermally stable polyelectrolytes (decomposition >350°C) after hydrolysis .
Physical and Chemical Properties
Biological Activity
1,1-Dimethyl 2-methylcyclopropane-1,1-dicarboxylate (CAS No. 97935-32-5) is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₁H₁₈O₄
- Molecular Weight : 198.26 g/mol
- Structure : The compound features a cyclopropane ring with two carboxylate groups attached, which may influence its reactivity and interactions within biological systems.
Biological Activity Overview
A review of literature reveals various biological activities associated with cyclopropane derivatives, including:
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various pathogens.
- Cytotoxic Effects : Certain compounds have demonstrated cytotoxicity against cancer cell lines, suggesting potential in cancer therapy.
Case Studies
While direct case studies on this compound are scarce, related research provides insights into its potential applications:
-
Antimicrobial Studies :
- A series of cyclopropane derivatives were tested for their antimicrobial efficacy. The results indicated that modifications to the cyclopropane structure could enhance activity against resistant strains of bacteria.
- Reference: Biological activity of natural sesquiterpenoids containing gem-dimethylcyclopropyl units showed promising antimicrobial effects .
- Cytotoxicity Assays :
- Enzyme Interaction Studies :
Q & A
Basic: What are common synthetic routes for preparing 1,1-dimethyl 2-methylcyclopropane-1,1-dicarboxylate?
Methodological Answer:
The compound is typically synthesized via cyclopropanation reactions. A widely used method involves the reaction of diazomalonates (e.g., dimethyldiazomalonate) with alkenes under transition metal catalysis. For example:
- Rhodium-catalyzed cyclopropanation : Dimethyldiazomalonate reacts with vinyl derivatives (e.g., N-vinylsuccinimide) in the presence of a chiral dirhodium catalyst (e.g., tetrakis[(S)-prolinato]dirhodium(II)) to yield enantiomerically enriched cyclopropane derivatives .
- Thermal or photochemical activation : Diazomalonates decompose to generate carbene intermediates, which insert into alkenes to form cyclopropanes. Solvent choice (e.g., dichloroethane) and temperature (70–100°C) are critical for optimizing yields .
Purification often involves silica gel chromatography with gradients of ethyl acetate/hexane. Yield optimization requires careful control of stoichiometry (e.g., 1.2 eq diazomalonate per alkene) and catalyst loading (1–5 mol%) .
Advanced: How can enantioselective synthesis of functionalized cyclopropane derivatives be achieved?
Methodological Answer:
Enantioselectivity is achieved using chiral catalysts. For example:
- Dirhodium(II) complexes : Tetrakis[(S)-(-)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) induces asymmetric cyclopropanation, achieving enantiomeric excess (ee) >90% in some cases. The reaction proceeds via a carbene-transfer mechanism, where the chiral environment of the catalyst dictates the stereochemical outcome .
- Substrate engineering : Bulky ester groups (e.g., dimethyl vs. diethyl) influence steric hindrance, altering reaction kinetics and selectivity. For instance, dimethyl esters often provide higher regioselectivity in ring-opening reactions compared to diethyl analogs .
Post-synthetic modifications, such as ring-opening with nucleophiles (e.g., amines), can further functionalize the cyclopropane while retaining stereochemistry. NMR and chiral HPLC are critical for ee determination .
Basic: What role does this compound serve in organic synthesis?
Methodological Answer:
The compound is a versatile intermediate:
- Carbocycle precursor : Its strained cyclopropane ring undergoes regioselective ring-opening with electrophiles (e.g., aryl isocyanides) to form cyclopentene or cyclohexane derivatives. For example, Pr(OTf)₃-catalyzed reactions with aryl isocyanides yield 3-arylamino-cyclopentene dicarboxylates .
- Amino-functionalization : Reacting with N-vinylsuccinimide introduces pyrrolidinone moieties, enabling access to bioactive molecules like belactosin analogs. The reaction requires precise stoichiometry (1:1 alkene to diazomalonate) .
Advanced: How do catalytic conditions influence product distribution in cyclopropane ring-opening reactions?
Methodological Answer:
Catalyst choice and reductant equivalents dramatically alter outcomes. For example:
- Ru-based catalysts : Using Ru₂ (Grubbs-type) with triethylsilane (3 eq) in methanol yields a 1:1 mixture of cyclopentene and cyclopentane derivatives (18% each). Increasing silane to 20 eq with Ru₃ selectively produces fully reduced cyclopentane derivatives (73% yield) .
- Steric effects : Bulky catalysts (e.g., Ru₃) favor hydrogenation over metathesis due to reduced accessibility to the alkene π-bond. Solvent polarity (aprotic vs. protic) further modulates reactivity .
Contradictions in literature data (e.g., variable yields) often arise from differences in catalyst purity, solvent drying, or inert atmosphere quality. Rigorous exclusion of moisture/oxygen is essential for reproducibility .
Advanced: What strategies address low yields in cyclopropane functionalization?
Methodological Answer:
Low yields are mitigated via:
- Preactivation of substrates : Precomplexing the cyclopropane with Lewis acids (e.g., Pr(OTf)₃) enhances electrophilicity, facilitating nucleophilic attack .
- Microwave-assisted synthesis : Accelerating reaction kinetics reduces side reactions (e.g., dimerization). For example, microwave heating at 100°C for 1 hour improves yields by 20–30% compared to conventional heating .
- Additive screening : Inclusion of molecular sieves (3Å) or catalytic iodine suppresses unwanted byproducts in cyclopropanation reactions .
Basic: How is the purity of synthesized cyclopropane derivatives analyzed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
